1-(3-Iodobenzoyl)piperidine-4-carboxamide
Description
1-(3-Iodobenzoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-iodobenzoyl group at the 1-position. Its synthesis typically involves coupling piperidine-4-carboxamide with substituted benzoyl chlorides under standard amide-forming conditions .
Properties
IUPAC Name |
1-(3-iodobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIFXSIPIOFFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Iodobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and piperidine.
Reaction Conditions: The 3-iodobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with piperidine to form the desired this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(3-Iodobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and reducing agents (e.g., LiAlH4, sodium borohydride).
Scientific Research Applications
1-(3-Iodobenzoyl)piperidine-4-carboxamide has several scientific research applications, including:
Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships (SAR) of various biologically active molecules. It serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: The compound is employed in organic synthesis as a versatile intermediate. Its functional groups allow for further modifications and the creation of complex molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways. It may serve as a probe to study specific biochemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)piperidine-4-carboxamide depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The iodinated benzoyl group can enhance binding affinity and selectivity towards these targets. The piperidine ring and carboxamide group contribute to the overall pharmacophore, influencing the compound’s biological activity and pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine-4-Carboxamide Derivatives
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): The 3,5-dinitrobenzoyl derivative (Table 1) exhibits moderate antifungal activity, attributed to nitro groups enhancing electrophilicity and membrane penetration . In contrast, the 3-iodo substituent in the target compound may improve halogen bonding with target proteins, a feature observed in antiviral agents like DPCC .
- Bulk and Hydrophobicity: The naphthalen-1-yl group in GRM enhances hydrophobic interactions with PLpro, critical for SARS-CoV inhibition . Similarly, the 3-iodobenzoyl group’s bulk may optimize steric complementarity in viral protease binding pockets.
- Heterocyclic Modifications: DPCC’s 3,5-dichloropyridyl moiety demonstrates potent anti-HCMV activity, likely due to chlorine’s electronegativity stabilizing ligand-receptor interactions .
Key Research Findings and Implications
- Antiviral Potential: DPCC’s efficacy against HCMV (EC50 ~0.5 µM) suggests that halogenated derivatives like the 3-iodo analog could target viral proteases or transcription factors .
- Antimicrobial Limitations: While nitro and methoxy derivatives (Table 1) show modest antifungal activity, their poor antioxidant and antibacterial profiles highlight the need for optimized substituents .
- Therapeutic Optimization: The high purity (>99.8%) and stability of oxazole-containing derivatives (e.g., HCV entry inhibitors) underscore the importance of rigid heterocycles in improving pharmacokinetics .
Biological Activity
1-(3-Iodobenzoyl)piperidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes an iodinated benzoyl group attached to a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- Molecular Formula : C₁₃H₁₅I N₂O₂
- Molecular Weight : 304.18 g/mol
- Structure : The compound features a piperidine ring substituted with a carboxamide group and an iodinated benzoyl moiety, which enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Conversion of 3-Iodobenzoic Acid : This is transformed into its acid chloride using thionyl chloride (SOCl₂).
- Amidation Reaction : The acid chloride is reacted with piperidine in the presence of a base like triethylamine, leading to the formation of the target compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodinated benzoyl group enhances binding affinity, while the piperidine and carboxamide groups contribute to the pharmacophore's overall efficacy .
Research Findings
- Drug Discovery Applications : The compound is utilized as a building block in synthesizing potential pharmaceuticals, particularly in studies focusing on structure-activity relationships (SAR) .
- Biological Studies : Preliminary research indicates that this compound may serve as a probe for investigating specific biochemical processes, potentially affecting various biological pathways .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Iodine Position | Biological Activity |
|---|---|---|
| This compound | Meta | Potential drug candidate |
| 1-(4-Iodobenzoyl)piperidine-4-carboxamide | Para | Different binding properties |
| 1-(3-Bromobenzoyl)piperidine-4-carboxamide | Meta | Varying reactivity |
| 1-(3-Chlorobenzoyl)piperidine-4-carboxamide | Meta | Altered biological effects |
This table illustrates how variations in halogen substitution can influence the chemical and biological properties of piperidine derivatives.
Case Studies and Applications
Recent studies have explored the biological activity spectra of piperidine derivatives, including this compound. In silico methods have been employed to predict its potential interactions with various targets, indicating a wide range of possible pharmacological effects .
For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
